3-((Trimethylsilyl)ethynyl)oxetan-3-ol
Description
Properties
Molecular Formula |
C8H14O2Si |
|---|---|
Molecular Weight |
170.28 g/mol |
IUPAC Name |
3-(2-trimethylsilylethynyl)oxetan-3-ol |
InChI |
InChI=1S/C8H14O2Si/c1-11(2,3)5-4-8(9)6-10-7-8/h9H,6-7H2,1-3H3 |
InChI Key |
MLXZXWXHOPHSFE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1(COC1)O |
Origin of Product |
United States |
Preparation Methods
Organometallic Addition to Oxetanone
A key method involves the addition of a trimethylsilylacetylide nucleophile to oxetanone. This reaction requires careful control of conditions to avoid ring-opening side reactions due to the ring strain of oxetanes.
-
- Oxetanone as the electrophilic substrate
- Trimethylsilylacetylene deprotonated to form the acetylide anion, typically using n-butyllithium or a Grignard reagent (e.g., ethynylmagnesium bromide with trimethylsilyl protection)
- Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether
- Temperature: Low temperatures (typically -78 °C to 0 °C) to minimize side reactions
- Reaction time: 1–3 hours depending on scale and temperature
Mechanism:
The acetylide anion attacks the electrophilic carbonyl carbon of oxetanone, opening the ketone to form the tertiary alcohol at the 3-position while retaining the oxetane ring intact.Workup:
Quenching with mild aqueous ammonium chloride or saturated ammonium chloride solution to avoid acid-catalyzed ring opening.
Optimization of Reaction Parameters
Recent studies have emphasized the importance of reaction temperature, time, and quenching methods to maximize yields and purity:
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Temperature | -78 °C to 0 °C | Low temperature prevents ring-opening side reactions |
| Reaction Time | 1–3 hours | Sufficient for complete conversion |
| Quenching Agent | Saturated NH4Cl solution | Mild, avoids acidic degradation of oxetane |
| Solvent | Anhydrous THF or diethyl ether | Ensures solubility and stability of reagents |
This optimization allows multigram-scale synthesis with yields typically ranging from 50% to 80%.
Purification
- The crude product is purified by column chromatography using non-polar to moderately polar solvent systems, such as pentane/ethyl acetate mixtures (e.g., 25:1 ratio), to isolate the pure 3-((Trimethylsilyl)ethynyl)oxetan-3-ol as a colorless oil or solid depending on scale and conditions.
Representative Experimental Procedure
A representative synthesis reported in the literature involves the following:
- To a cooled (-78 °C) solution of oxetanone in dry THF, a pre-formed lithium trimethylsilylacetylide solution is added dropwise under inert atmosphere.
- The mixture is stirred at low temperature for 1–2 hours.
- The reaction is quenched with saturated ammonium chloride solution at 0 °C.
- The organic layer is separated, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
- The residue is purified by silica gel chromatography (pentane/ethyl acetate 25:1) to yield 3-((Trimethylsilyl)ethynyl)oxetan-3-ol in 50–70% yield.
Challenges and Solutions
Ring-Opening Side Reactions:
The oxetane ring is prone to ring-opening under acidic or strongly basic conditions. The use of mild quenching agents and low temperatures is critical to preserve the ring structure.Scale-Up Issues:
Larger scale reactions require careful temperature control and slow addition of reagents to maintain selectivity and yield. Recent process optimizations have addressed these challenges to enable gram-scale synthesis.Purity and Stability:
The product is sensitive to prolonged exposure to acidic conditions and moisture; thus, purification and storage under inert atmosphere are recommended.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Organometallic addition | Oxetanone + lithium trimethylsilylacetylide, THF, -78 °C to 0 °C | 50–70 | Low temperature prevents ring opening |
| Quenching | Saturated NH4Cl solution | — | Mild quench avoids oxetane degradation |
| Purification | Silica gel chromatography (pentane/ethyl acetate 25:1) | — | Yields pure oxetan-3-ol derivative |
| Scale-up considerations | Controlled addition, temperature monitoring | — | Enables multigram synthesis |
Chemical Reactions Analysis
Types of Reactions
3-((Trimethylsilyl)ethynyl)oxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the compound into different oxetane-based products.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids such as peroxytrifluoroacetic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) are commonly used for substitution reactions involving the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane derivatives with additional functional groups, while reduction can produce simpler oxetane compounds.
Scientific Research Applications
3-((Trimethylsilyl)ethynyl)oxetan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into oxetane derivatives has shown potential for developing new therapeutic agents, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-((Trimethylsilyl)ethynyl)oxetan-3-ol involves its ability to undergo various chemical transformations due to the presence of the oxetane ring and the trimethylsilyl group. These structural features allow the compound to participate in ring-opening and ring-expansion reactions, which are crucial for its reactivity and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features and available data for 3-((Trimethylsilyl)ethynyl)oxetan-3-ol and its analogs:
Analytical and Spectroscopic Data
- Collision Cross Section (CCS): 3-ethynyloxetan-3-ol ([M+H]+ CCS: 115.3 Ų) and 3-(1-aminoethyl)oxetan-3-ol ([M+H]+ CCS: 125.4 Ų) show distinct CCS values, reflecting differences in molecular volume and charge distribution . The TMS-ethynyl analog is expected to have a higher CCS due to its bulkier substituent.
- Solubility and Stability: 3-Ethyl-3-oxetanemethanol () is highly soluble in polar solvents (e.g., water, ethanol), whereas TMS-ethynyl derivatives are more compatible with organic solvents like toluene or THF.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing 3-((Trimethylsilyl)ethynyl)oxetan-3-ol, and how do key spectral features correlate with its structure?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the oxetane ring (δ ~4.0–4.5 ppm for oxetane protons) and the trimethylsilyl (TMS) group (δ ~0.1 ppm for Si(CH₃)₃). IR spectroscopy identifies the ethynyl C≡C stretch (~2100–2260 cm⁻¹) and hydroxyl O-H stretch (~3200–3600 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular weight (C₈H₁₄O₂Si, calc. 186.0764) .
Q. How can the purity of 3-((Trimethylsilyl)ethynyl)oxetan-3-ol be assessed, and what analytical thresholds are critical for reproducibility?
- Methodological Answer : Employ HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 210–220 nm. Purity ≥95% is required for reproducible reactivity. Monitor for byproducts like unreacted propargyl alcohol or silylation intermediates. Retention time consistency (±0.2 min) across batches indicates stability .
Q. What safety protocols are essential when handling 3-((Trimethyllyil)ethynyl)oxetan-3-ol in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation (acute toxicity hazard). Wear nitrile gloves and safety goggles (skin/eye corrosion risk). Store in sealed containers under inert gas (N₂/Ar) to prevent moisture-induced degradation. In case of spills, neutralize with dry sand and dispose as hazardous waste .
Advanced Research Questions
Q. How does the steric bulk of the trimethylsilyl group influence the reactivity of the ethynyl moiety in cross-coupling reactions?
- Methodological Answer : The TMS group acts as a protecting group , reducing alkyne acidity and preventing undesired side reactions (e.g., Glaser coupling). In Sonogashira reactions, deprotection with TBAF (tetrabutylammonium fluoride) releases the free alkyne. Comparative kinetic studies show a 2–3× slower reaction rate for TMS-protected vs. unprotected derivatives .
Q. What strategies mitigate oxetane ring-opening during functionalization of 3-((Trimethylsilyl)ethynyl)oxetan-3-ol under acidic/basic conditions?
- Methodological Answer : Avoid strong acids (e.g., H₂SO₄) and bases (e.g., NaOH), which hydrolyze the oxetane. Use mild Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) for etherification. DFT calculations suggest that electron-withdrawing substituents on the oxetane increase ring stability by ~15 kcal/mol .
Q. How do solvent polarity and temperature affect the regioselectivity of [2+2] cycloadditions involving 3-((Trimethylsilyl)ethynyl)oxetan-3-ol?
- Methodological Answer : In nonpolar solvents (toluene, 80°C), the reaction favors exo selectivity (70:30 exo:endo) due to steric effects. Polar aprotic solvents (DMF, 25°C) shift selectivity to endo products (55:45) via dipole stabilization. Monitor by in situ IR to track reaction progress .
Data Contradiction Analysis
Q. Conflicting reports exist on the compound’s thermal stability. What experimental variables explain discrepancies in decomposition temperatures (120–150°C)?
- Methodological Answer : Decomposition onset varies with moisture content (TGA shows 10 ppm H₂O lowers stability by ~20°C) and oxygen exposure. Use dynamic DSC under N₂ (heating rate 10°C/min) for accurate measurement. Contradictions arise from inadequate drying or static air conditions in prior studies .
Q. Why do catalytic hydrogenation studies report divergent yields (60–90%) for TMS-ethynyl reduction?
- Methodological Answer : Catalyst choice (Lindlar vs. Pd/C) and solvent (hexane vs. ethanol) impact selectivity. Lindlar catalyst in hexane gives 90% yield of cis-alkene, while Pd/C in ethanol causes over-reduction (30% alkane byproduct). Pre-treatment of Pd/C with quinoline suppresses over-hydrogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
